molecular formula C19H28N2O4Si B13798981 1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B13798981
M. Wt: 376.5 g/mol
InChI Key: SOHHRAALXABGJT-UHFFFAOYSA-N
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Description

1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione: is a complex organic compound with a unique structure that includes a pyrimidinetrione core substituted with ethyl groups and a phenyl ring bearing a trimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. The process begins with the formation of the pyrimidinetrione core, followed by the introduction of ethyl groups and the phenyl ring with the trimethylsilyl group. Common reagents used in these reactions include ethylating agents, phenylboronic acids, and trimethylsilyl chloride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, 1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used as a probe or reagent to study various biochemical processes. Its ability to interact with biological molecules makes it valuable for investigating enzyme mechanisms and cellular pathways .

Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the trimethylsilyl group may enhance the compound’s stability and bioavailability, making it a candidate for drug development .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. The trimethylsilyl group may play a role in enhancing the compound’s affinity for its targets, while the pyrimidinetrione core can participate in various chemical interactions. These interactions can influence cellular pathways and biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: The presence of the trimethylsilyl group in 1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione imparts unique properties, such as enhanced stability and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Properties

Molecular Formula

C19H28N2O4Si

Molecular Weight

376.5 g/mol

IUPAC Name

1,3,5-triethyl-5-(4-trimethylsilyloxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H28N2O4Si/c1-7-19(14-10-12-15(13-11-14)25-26(4,5)6)16(22)20(8-2)18(24)21(9-3)17(19)23/h10-13H,7-9H2,1-6H3

InChI Key

SOHHRAALXABGJT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)CC)CC)C2=CC=C(C=C2)O[Si](C)(C)C

Origin of Product

United States

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